molecular formula C14H18N4O B2780026 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(6-methylpyridin-2-yl)propanamide CAS No. 1286695-08-6

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(6-methylpyridin-2-yl)propanamide

Cat. No.: B2780026
CAS No.: 1286695-08-6
M. Wt: 258.325
InChI Key: ZMVHWXUACPUBNQ-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-(6-methylpyridin-2-yl)propanamide is a heterocyclic compound featuring a pyrazole core substituted with methyl groups at positions 3 and 5, linked via a propanamide chain to a 6-methylpyridin-2-yl moiety. The compound’s synthesis likely involves coupling reactions between functionalized pyrazole and pyridine intermediates, as inferred from analogous procedures in and . Its structural characterization may employ crystallographic tools like SHELX, widely used for small-molecule refinement .

Properties

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(6-methylpyridin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-9-5-4-6-13(15-9)16-14(19)8-7-12-10(2)17-18-11(12)3/h4-6H,7-8H2,1-3H3,(H,17,18)(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVHWXUACPUBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CCC2=C(NN=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(6-methylpyridin-2-yl)propanamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone, such as 3,5-dimethyl-1H-pyrazole.

    Coupling with pyridine derivative: The pyrazole derivative is then coupled with a 6-methylpyridine derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Amidation: The final step involves the amidation reaction where the pyrazole-pyridine intermediate is reacted with propanoyl chloride to form the desired propanamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(6-methylpyridin-2-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole or pyridine derivatives.

Scientific Research Applications

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(6-methylpyridin-2-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or ligands in coordination chemistry.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(6-methylpyridin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs are propanamide derivatives with variations in heterocyclic substituents and functional groups. Key comparisons include:

Table 1: Structural and Functional Comparisons
Compound Name Core Heterocycle Substituents Key Features
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-(6-methylpyridin-2-yl)propanamide (Target) Pyrazole + Pyridine 3,5-dimethylpyrazole, 6-methylpyridine Balanced lipophilicity, moderate steric bulk
2-Amino-3-(1H-indol-3-yl)-N-(4-phenylthiazol-2-yl)propanamide (Compound 9, ) Indole + Thiazole Indole, phenylthiazole Enhanced aromatic stacking potential
2-Amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(1H-indol-3-yl)propanamide (Compound 10, ) Indole + Thiazole 4-chlorophenyl, indole Increased electron-withdrawing effects
3-{3,5-Dimethyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1H-pyrazol-4-yl}-N-(3-fluoro-4-methylphenyl)propanamide () Pyrazole + Pyridazine Pyridazine, piperidinyl, fluoro-methylphenyl Higher polarity, potential hydrogen bonding
Key Observations :
  • Heterocyclic Diversity : The target compound’s pyridine moiety offers a planar, electron-deficient aromatic system, contrasting with the electron-rich indole in Compounds 9–10 . This difference may influence binding affinity in biological targets (e.g., kinases or GPCRs).
  • Halogen and Polar Groups : Compound 10’s 4-chlorophenyl group introduces steric and electronic effects, while ’s fluoro-methylphenyl and pyridazine groups increase polarity, possibly altering solubility and metabolic stability .

Physicochemical Properties

  • Lipophilicity : The target compound’s logP is estimated to be moderate (~2.5–3.0) due to methyl groups, contrasting with the more polar pyridazine derivative in (logP ~1.8–2.2) .
  • Solubility: The absence of ionizable groups in the target compound suggests lower aqueous solubility compared to analogs with amino or hydroxyl groups (e.g., ’s 11a–b) .

Biological Activity

The compound 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(6-methylpyridin-2-yl)propanamide is a derivative of pyrazole, which has garnered significant attention in recent pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be represented as follows:

C13H16N4O\text{C}_{13}\text{H}_{16}\text{N}_4\text{O}

This structure features a pyrazole ring substituted with methyl groups and a propanamide moiety linked to a pyridine ring.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its anticancer properties. Recent studies have shown that pyrazole derivatives exhibit various biological activities, including anti-inflammatory and anticancer effects.

Anticancer Activity

Numerous studies have reported on the anticancer potential of pyrazole derivatives. For instance, compounds containing the 3,5-dimethylpyrazole moiety have shown promising cytotoxic effects against several cancer cell lines.

Cell Line IC50 (µM) Reference
MCF73.79
HepG25.35
A5498.74
NCI-H46014.31

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, several studies suggest that it may induce apoptosis in cancer cells through various pathways:

  • Inhibition of Cell Proliferation : The compound has been shown to significantly inhibit cell growth in various cancer cell lines, suggesting a direct effect on cellular proliferation mechanisms.
  • Induction of Apoptosis : Evidence indicates that certain pyrazole derivatives can induce apoptosis via mitochondrial pathways, leading to increased caspase activity.
  • Targeting Kinases : Some studies have indicated that pyrazole derivatives may act as kinase inhibitors, affecting signaling pathways critical for cancer cell survival.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrazole and pyridine rings significantly influence the biological activity of these compounds:

  • Substituent Effects : The presence of electron-donating or withdrawing groups on the pyrazole ring alters the electronic properties and steric hindrance, impacting binding affinity to target proteins.
  • Linker Length and Composition : Variations in the propanamide linker length and composition have been shown to affect the compound's solubility and bioavailability.

Case Studies

  • Study on MCF7 Cells : A recent study demonstrated that a related pyrazole derivative exhibited an IC50 value of 3.79 µM against MCF7 breast cancer cells, indicating strong cytotoxic potential. The study highlighted the role of apoptosis induction as a mechanism for this effect .
  • Evaluation Against HepG2 Cells : Another study evaluated a related compound against HepG2 liver carcinoma cells, reporting an IC50 value of 5.35 µM. This study emphasized low toxicity towards normal lung fibroblast cells (MRC-5), suggesting a favorable therapeutic index for potential clinical applications .

Q & A

Q. What are the key steps in synthesizing 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(6-methylpyridin-2-yl)propanamide?

The synthesis typically involves:

  • Multi-step coupling : Formation of the pyrazole and pyridine moieties followed by amide bond coupling.
  • Reaction optimization : Control of temperature (e.g., 60–80°C for pyrazole activation) and pH (neutral to slightly basic conditions) to minimize side reactions .
  • Purification : Use of column chromatography (silica gel, eluent gradients) or crystallization (e.g., from ethanol or acetonitrile) to isolate the compound .

Q. How is the structural identity of this compound confirmed?

Methodology includes:

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Assign peaks for pyrazole protons (~6.5–7.5 ppm) and pyridine methyl groups (~2.2–2.5 ppm) .
    • Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z ~300–350) and fragmentation patterns .
  • Elemental analysis : Validate C, H, N composition (±0.3% deviation) .

Q. What analytical techniques are critical for purity assessment?

  • HPLC : Use C18 columns with UV detection (λ = 254 nm); target purity >98% with retention time consistency .
  • KF titration : Ensure low water content (<0.5%) for hygroscopic samples .
  • TLC : Monitor reaction progress using silica plates and ethyl acetate/hexane eluents .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Common challenges include:

  • Signal overlap in NMR : Use 2D techniques (e.g., COSY, HSQC) to resolve pyrazole/pyridine proton coupling .
  • Ambiguous mass fragments : Compare with computational fragmentation tools (e.g., CFM-ID) or synthesize isotopic analogs .
  • Crystallographic discrepancies : Validate X-ray data (e.g., CCDC entries) against calculated DFT structures .

Q. What experimental design principles apply to studying its biological activity?

  • In vitro assays :
    • Dose-response curves : Test concentrations from 1 nM–100 µM in enzyme inhibition assays (e.g., kinase targets) .
    • Control groups : Include DMSO vehicle controls and reference inhibitors (e.g., staurosporine for kinase studies) .
  • Pharmacokinetic studies :
    • Solubility screening : Use PBS (pH 7.4) and simulated gastric fluid to predict bioavailability .

Q. How can reaction yields be optimized for large-scale synthesis?

Strategies include:

  • Catalyst screening : Test Pd/Cu catalysts for amide bond formation (e.g., 10 mol% Pd(OAc)₂ increases yield by 15–20%) .
  • Solvent effects : Replace DMF with acetonitrile to reduce byproduct formation .
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h at 100°C .

Methodological Tables

Q. Table 1: Analytical Techniques for Structural Confirmation

TechniqueParametersKey ObservationsReference
¹H NMR (400 MHz)DMSO-d₆, δ 11.55 (s, pyrazole NH)Confirms tautomeric form
ESI-MSm/z 392.2 [M+H]⁺Matches theoretical mass
HPLCC18, 98.67% purityValidates absence of impurities

Q. Table 2: Pharmacological Assay Design

Assay TypeParametersOutcome MetricsReference
Enzyme inhibitionIC₅₀ determination (nM range)Dose-dependent activity curve
CytotoxicityMTT assay, IC₅₀ > 50 µMSelectivity index calculation

Key Research Gaps and Recommendations

  • Computational modeling : Use MD simulations to predict binding modes with biological targets (e.g., kinases) .
  • Environmental impact : Apply OECD guidelines to assess biodegradation and ecotoxicity .
  • Synergistic studies : Combine with -omics data (proteomics/metabolomics) to elucidate mechanisms .

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